8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as 8-chlorocaffeine, is a derivative of caffeine and belongs to the class of purine compounds. Its molecular formula is and it has a molecular weight of approximately 228.64 g/mol. This compound is classified under H1-antihistamines and psychostimulants, indicating its potential applications in pharmacology, particularly in the treatment of conditions like allergies and attention disorders .
8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be sourced from chemical suppliers specializing in pharmaceutical compounds. It is often produced as an impurity in the synthesis of other drugs like dimenhydrinate. The compound is recognized for its structural similarity to caffeine, which influences its biological activity .
The synthesis of 8-chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves chlorination reactions. One common method includes the chlorination of 1,7-dimethylxanthine using chlorine gas or chlorinating agents under controlled conditions. The reaction may proceed through various intermediates before yielding the final product.
The synthesis process requires careful monitoring of temperature and reaction time to optimize yield and purity. For instance, chlorination reactions are often conducted in solvents like dichloromethane or acetonitrile to facilitate the reaction while minimizing side products .
The molecular structure of 8-chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione features a purine ring system with two methyl groups at positions 1 and 7, and a chlorine atom at position 8. The compound can be represented using various structural notations:
The accurate mass of the compound is 228.0414 g/mol . Its structural configuration allows for interactions with biological receptors similar to those of caffeine.
8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione participates in various chemical reactions typical of purines. These may include:
These reactions can be leveraged to modify the compound for specific pharmacological applications.
Reactions involving this compound are often performed under mild conditions to preserve its integrity while achieving desired modifications. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and product purity .
The mechanism of action for 8-chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it can exert stimulant effects similar to caffeine.
Upon administration, the compound competes with adenosine for binding sites on receptors such as A1 and A2A. This antagonistic action leads to increased neuronal firing and neurotransmitter release, contributing to its psychostimulant properties .
The compound exhibits a solid-state form at room temperature with a melting point that can vary based on purity levels. It is generally stable under standard laboratory conditions but should be stored away from light and moisture.
Key chemical properties include:
Relevant data indicates that proper handling and storage are crucial for maintaining its stability and efficacy .
8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific uses:
Its structural similarity to caffeine allows researchers to explore modifications that could enhance therapeutic effects or reduce side effects associated with traditional stimulant medications .
The 8-chloro-1,7-dimethylpurine scaffold represents a structurally modified xanthine derivative with distinctive chemical properties that have positioned it as a valuable template in medicinal chemistry. Characterized by the presence of chlorine at the C8 position and methyl groups at the N1 and N7 nitrogen atoms, this core structure combines the biological relevance of purine systems with enhanced reactivity and tunable physicochemical properties. The strategic chlorination at the C8 position creates a versatile synthetic handle for nucleophilic displacement reactions, enabling the generation of diverse analogs for structure-activity relationship studies. The molecular framework of 8-chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₇H₇ClN₄O₂; molecular weight: 214.61 g/mol) serves as a chemical building block for developing compounds with potential pharmacological activities [1] [5]. This scaffold has demonstrated particular utility in central nervous system (CNS) targeting agents and anticancer compounds, leveraging the purine structure's inherent ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
The historical development of purine-based therapeutics provides essential context for understanding the significance of 8-chloro-1,7-dimethylpurine derivatives. The journey began with naturally occurring xanthines such as caffeine and theophylline, which demonstrated CNS stimulant effects but suffered from limited structural manipulability. Chlorotheophylline (8-chlorotheophylline), first synthesized in the mid-20th century, marked a pivotal advancement as it combined the pharmacological profile of methylxanthines with enhanced chemical stability and synthetic versatility . This compound served as a foundational structure for developing anti-vertigo medications, capitalizing on its ability to modulate neurotransmitter systems and block histamine receptors implicated in motion sickness pathways.
Table 1: Key Derivatives of the 8-Chloro-1,3-dimethylpurine Scaffold in Medicinal Chemistry Research
Compound Name | Molecular Formula | Molecular Weight | Structural Features | Research Applications |
---|---|---|---|---|
8-Chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C₇H₇ClN₄O₂ | 214.61 g/mol | Base scaffold with chloro at C8 position | Synthetic intermediate, CNS research |
8-Chloro-1,3-dimethyl-7-propylpurine-2,6-dione (DCPD) | C₁₀H₁₃ClN₄O₂ | 256.69 g/mol | N7-propyl substitution | Anticancer research |
8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | C₉H₁₁ClN₄O₂ | 242.0 g/mol | N7-ethyl substitution | Crystallography studies |
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | C₁₀H₁₁ClN₄O₃ | 270.67 g/mol | Epoxide functional group at N7 position | Targeted drug delivery systems |
The evolution continued with systematic structural modifications at the N7 position, leading to compounds such as 8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which demonstrated altered physicochemical properties and biological activities [4]. Contemporary research has further expanded this chemical space through innovative modifications, exemplified by the synthesis of epoxide-functionalized derivatives such as 8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 114303-79-6) [8]. This compound incorporates a highly reactive epoxide moiety that enables targeted covalent binding to biological nucleophiles, representing a strategic approach for developing irreversible enzyme inhibitors. The progression from simple chlorinated xanthines to these sophisticated derivatives illustrates the scaffold's versatility and continued relevance in modern drug discovery.
Chlorinated purine derivatives occupy a privileged position in medicinal chemistry due to their dual functionality as bioactive compounds and versatile synthetic intermediates. The introduction of chlorine at the C8 position significantly alters the electronic properties of the purine ring system, enhancing its π-deficient character and thereby increasing its potential for stacking interactions with biological targets. This modification also creates a strategic point for further chemical derivatization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the chlorine atom activates the C8 position toward displacement by various nucleophiles, including amines, alkoxides, and thiols, enabling the efficient generation of diverse compound libraries for biological screening [4]. This synthetic versatility has made 8-chloropurine derivatives indispensable building blocks in nucleoside chemistry and targeted therapeutic development.
Recent research has demonstrated the biological potential of these chlorinated scaffolds across multiple therapeutic areas. The 7-propyl derivative (8-chloro-1,3-dimethyl-7-propylpurine-2,6-dione, DCPD) has shown promising anticancer properties through inhibition of DNA synthesis and interference with cancer cell proliferation, migration, and invasion mechanisms [2]. Molecular studies suggest that DCPD functions as a purine nucleoside analogue, potentially disrupting essential nucleic acid metabolic pathways in rapidly dividing cells. Simultaneously, several chlorinated xanthine derivatives have exhibited neuroprotective effects, possibly through modulation of oxidative stress pathways in neuronal tissues [2] . These diverse biological activities highlight the pharmacological relevance of the chlorinated purine scaffold.
Table 2: Molecular Properties of Selected 8-Chloro-1,3-dimethylpurine Derivatives
Property | 8-Chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 8-Chloro-1,3-dimethyl-7-propylpurine-2,6-dione | 8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
---|---|---|---|
Molecular Formula | C₇H₇ClN₄O₂ | C₁₀H₁₃ClN₄O₂ | C₉H₁₁ClN₄O₂ |
Molecular Weight | 214.61 g/mol | 256.69 g/mol | 242.0 g/mol |
Hydrogen Bond Acceptors | 5 | 4 | 4 |
Hydrogen Bond Donors | 1 | 0 | 0 |
Calculated logP | 0.92 [5] | 1.4 [2] | Experimental data not reported |
Polar Surface Area | 52.8 Ų [5] | Not reported | Not reported |
The physicochemical properties of chlorinated purine derivatives significantly influence their drug-likeness and biodistribution profiles. Systematic modifications at the N7 position, such as the introduction of alkyl chains (ethyl, propyl) or functionalized groups (epoxypropyl), enable fine-tuning of lipophilicity parameters. This is evidenced by the increasing calculated logP values from 0.92 for the base scaffold to 1.4 for the 7-propyl derivative [2] [5]. Such controlled modulation of lipophilicity is crucial for optimizing blood-brain barrier penetration in CNS-targeted therapeutics or enhancing aqueous solubility for systemic applications. The relatively low molecular weights (<300 g/mol) and moderate polar surface areas of these compounds generally favor good bioavailability profiles, positioning them as attractive starting points for lead optimization programs in drug discovery.
The structural versatility of the 8-chloro-1,7-dimethylpurine scaffold continues to drive innovative research in several directions. Current investigations focus on elucidating precise molecular mechanisms of action, particularly regarding the anticancer and neuroprotective effects observed in preliminary studies [2]. The reactive epoxide-containing derivative represents a promising approach for developing targeted covalent inhibitors, which could potentially address challenging therapeutic targets [8]. Furthermore, the exploration of these scaffolds in environmental science applications, such as their potential use as biocides in water treatment, demonstrates the expanding utility of chlorinated purine derivatives beyond traditional pharmaceutical contexts [2]. These diverse research trajectories underscore the enduring significance of chlorinated purine derivatives in addressing contemporary challenges in medicinal chemistry and chemical biology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7